3-(3-Chlorophenyl)-2-propene-1-ol
Description
3-(3-Chlorophenyl)-2-propene-1-ol is an aromatic alcohol characterized by a chlorinated phenyl group attached to an allylic alcohol moiety. Its molecular formula is C₉H₉ClO, with a molecular weight of 168.62 g/mol (inferred from analogous compounds in ). The compound features a hydroxyl (-OH) group on the terminal carbon of a propenyl chain and a 3-chlorophenyl substituent. This structure confers unique polarity and reactivity, making it relevant in organic synthesis and pharmaceutical intermediates.
Properties
Molecular Formula |
C9H9ClO |
|---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
3-(3-chlorophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H9ClO/c10-9-5-1-3-8(7-9)4-2-6-11/h1-5,7,11H,6H2 |
InChI Key |
WKUYJSAYZXQXSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The following compounds are selected for comparison based on shared functional groups or structural motifs:
3-Chloro-1-propene (Allyl Chloride)
Comparison :
- The target compound’s hydroxyl group increases polarity and boiling point compared to allyl chloride. Hydrogen bonding in 3-(3-Chlorophenyl)-2-propene-1-ol likely raises its boiling point significantly (estimated >150°C). Allyl chloride’s lower molecular weight and nonpolar structure make it volatile, whereas the target compound’s aromatic ring and -OH group enhance stability and solubility in polar solvents.
1-(3-Chlorophenyl)-2-phenylethan-1-ol
Comparison :
- This difference may alter reactivity in oxidation or addition reactions.
3'-Chloropropiophenone
Comparison :
- Replacing the ketone (-CO-) in 3'-Chloropropiophenone with a hydroxyl (-OH) group in the target compound shifts solubility and acidity. The hydroxyl group enables hydrogen bonding, increasing water solubility compared to the ketone. The ketone’s electron-withdrawing nature enhances electrophilic substitution at the meta position, whereas the -OH group in the target compound may direct substitutions para/ortho.
Physical and Chemical Property Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| This compound* | C₉H₉ClO | 168.62 | ~160–180 (estimated) | -OH, C=C, 3-Cl-C₆H₄ |
| 3-Chloro-1-propene (Allyl Chloride) | C₃H₅Cl | 76.53 | 45 | C=C, -Cl |
| 1-(3-Chlorophenyl)-2-phenylethan-1-ol | C₁₄H₁₃ClO | 232.71 | Not reported | -OH, -C₆H₅, 3-Cl-C₆H₄ |
| 3'-Chloropropiophenone | C₉H₉ClO | 168.62 | 124 | -CO-, 3-Cl-C₆H₄ |
*Estimated values based on analogous structures ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
